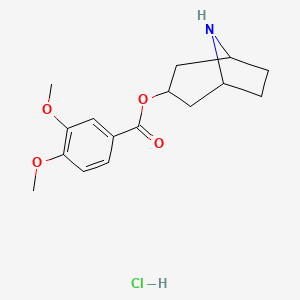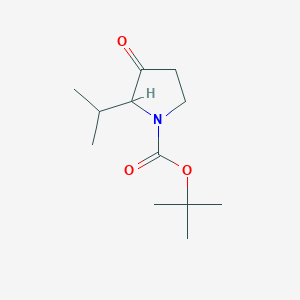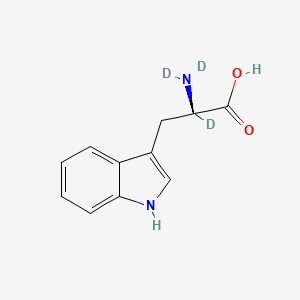
2-Cyclopentyl-2-fluoropropane-1,3-diamine dihydrochloride
Übersicht
Beschreibung
2-Cyclopentyl-2-fluoropropane-1,3-diamine dihydrochloride is a research chemical with the CAS number 2098007-47-5 . It is used in a variety of research applications .
Molecular Structure Analysis
The molecular formula of 2-Cyclopentyl-2-fluoropropane-1,3-diamine dihydrochloride is C8H19Cl2FN2 . Its molecular weight is 233.15 g/mol . The SMILES notation for this compound is C1CCC(C1)C(CN)(CN)F.Cl.Cl .Wissenschaftliche Forschungsanwendungen
Neuroimaging and Neurologic Assessment
The compound 2-Cyclopentyl-2-fluoropropane-1,3-diamine dihydrochloride has been studied for its applications in neuroimaging, particularly in the assessment of monoamine transporters in the brain. Studies using analogous compounds, such as 123I-FP-CIT, have demonstrated the potential of these compounds in evaluating extrastriatal serotonin transporter (SERT) binding, which could be crucial for understanding various neurological conditions and the effects of psychoactive substances. The optimal time for assessing extrastriatal 123I-FP-CIT binding to SERT is found to be between 2 and 3 hours after the injection of the tracer, suggesting its potential in precise neuroimaging applications (Koopman et al., 2012).
Biomarker Studies and Environmental Exposure
Research has also delved into the use of related compounds as biomarkers and their environmental exposure profiles. For instance, 1,2-Cyclohexane dicarboxylic acid, diisononyl ester (DINCH), a related compound, has been studied for its presence in the environment and its potential as a biomarker for exposure assessment. This research is crucial in understanding the environmental impact and human exposure to such compounds, especially when they are used as substitutes for more toxic or regulated chemicals (Silva et al., 2013).
Dopaminergic Neuroimaging for Dementia Diagnosis
Additionally, dopaminergic neuroimaging using compounds like 123I-FP-CIT has been validated against autopsy diagnoses for dementia with Lewy bodies (DLB). This research highlights the potential of these compounds in accurately diagnosing DLB, providing a high specificity compared to clinical diagnosis. It suggests that while an abnormal 123I-FP-CIT scan strongly supports a diagnosis of Lewy body disease, a normal scan does not exclude DLB, especially with minimal brainstem involvement (Thomas et al., 2017).
Safety and Hazards
Eigenschaften
IUPAC Name |
2-cyclopentyl-2-fluoropropane-1,3-diamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17FN2.2ClH/c9-8(5-10,6-11)7-3-1-2-4-7;;/h7H,1-6,10-11H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXGVJIXVJRCKBM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(CN)(CN)F.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19Cl2FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyclopentyl-2-fluoropropane-1,3-diamine dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![6-{[3-({[5-(Aminocarbonyl)-3-methyl-2-pyridinyl]oxy}methyl)-2-methylbenzyl]oxy}-5-methylnicotinamide](/img/structure/B1484534.png)

![Ethyl 6-[(E)-3-ethoxy-3-oxo-1-propenyl]-2H-chromene-3-carboxylate](/img/structure/B1484538.png)




![4-Methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridine-2-carboxylic acid dimethylamide](/img/structure/B1484545.png)

